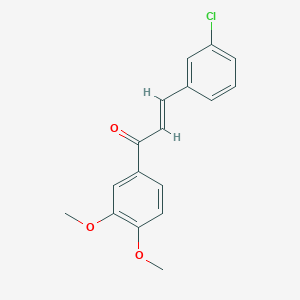![molecular formula C19H27N3O4 B5265397 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5265397.png)
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. In
Wissenschaftliche Forschungsanwendungen
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit analgesic effects in animal models of pain, including neuropathic and inflammatory pain. This compound has also been found to exhibit anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to exhibit anti-tumor effects, inhibiting the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been found to activate the opioid receptors, which are involved in the regulation of pain and inflammation. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation. This compound has also been found to increase the levels of endogenous opioids, such as β-endorphin, which are involved in the regulation of pain and mood. Additionally, this compound has been found to reduce the activity of the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has several advantages for lab experiments. The compound is readily available in high purity and yield, making it easy to obtain for research purposes. This compound has also been extensively studied, and its pharmacological properties are well characterized. However, this compound has some limitations for lab experiments. The compound is not very water-soluble, which can make it difficult to administer in some experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine. One area of research is the development of more water-soluble derivatives of this compound, which could improve its efficacy in some experimental settings. Another area of research is the exploration of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, the anti-tumor effects of this compound could be further explored, with the aim of developing new cancer therapies.
Synthesemethoden
The synthesis of 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine involves the reaction of 4-morpholinecarbonyl chloride with 1-(3-(4-methoxyphenyl)propanoyl)-2-piperazine in the presence of a base, such as triethylamine. The reaction yields this compound in high purity and yield. The synthesis of this compound has been optimized to produce the compound on a large scale, making it readily available for research purposes.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(morpholine-4-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-25-16-5-2-15(3-6-16)4-7-18(23)22-9-8-20-14-17(22)19(24)21-10-12-26-13-11-21/h2-3,5-6,17,20H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVHVCNLPYLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCNCC2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7H-[1,2,3]triazolo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5265319.png)

![2-({4-[(4-methylphenyl)thio]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5265323.png)
![ethyl 1-[3-(2-methylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5265330.png)
![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5265339.png)


![3-[4-(benzyloxy)phenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5265362.png)
![1-[(2-methoxyphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5265377.png)
![2-(1,3-benzothiazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5265385.png)
![N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5265401.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5265409.png)
![2-methoxy-N-[(4-methylphenyl)(pyridin-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5265411.png)
![(3aS*,6aS*)-2-allyl-5-(1-methylpiperidin-4-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5265414.png)
